The Discovery of Adrenomedullin: A Technical Retrospective
The Discovery of Adrenomedullin: A Technical Retrospective
An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of the potent vasoactive peptide, adrenomedullin.
In 1993, a team of Japanese scientists led by Kazuo Kitamura and Tanenao Eto at the Miyazaki Medical College reported the discovery of a novel hypotensive peptide isolated from a human pheochromocytoma, a tumor of the adrenal medulla.[1][2] This peptide, which they named "adrenomedullin," was identified through its potent ability to elevate cyclic adenosine (B11128) monophosphate (cAMP) levels in rat platelets.[1][3] The initial publication in Biochemical and Biophysical Research Communications not only unveiled the 52-amino acid structure of this new endogenous vasodilator but also detailed its purification, initial biological characterization, and the development of a specific radioimmunoassay (RIA) for its detection.[1] This discovery opened up a new avenue of research in cardiovascular homeostasis and disease.
The Hunt for a Vasodilator: Experimental Approach
The discovery of adrenomedullin was the result of a systematic search for novel bioactive substances from tumor tissues. The researchers hypothesized that pheochromocytoma, a tumor known to produce various vasoactive amines, might also be a source of undiscovered peptide hormones. The core of their screening strategy was a bioassay designed to detect substances that could increase intracellular cAMP levels, a key second messenger in many signal transduction pathways, including those leading to smooth muscle relaxation and vasodilation.
Experimental Workflow for Adrenomedullin Discovery
The following diagram illustrates the key steps in the initial discovery and purification of adrenomedullin.
Detailed Methodologies
The following sections provide a detailed breakdown of the key experimental protocols employed in the discovery of adrenomedullin, based on the original 1993 publication and subsequent related research.
Purification of Adrenomedullin from Pheochromocytoma
The purification of adrenomedullin was a multi-step process guided by the rat platelet cAMP bioassay at each stage.
1. Tissue Extraction:
-
Starting Material: Human pheochromocytoma tissue was obtained during surgery and immediately frozen.
-
Extraction: The tissue was minced and boiled in water for 10 minutes to inactivate proteases. The extract was then acidified with acetic acid and homogenized.
-
Clarification: The homogenate was centrifuged at high speed, and the resulting supernatant containing the crude peptide extract was collected.
2. Chromatographic Purification:
-
Initial Cleanup: The supernatant was passed through a Sep-Pak C18 cartridge to concentrate the peptides and remove salts and other small molecules.
-
Ion-Exchange Chromatography: The peptide fraction was then subjected to cation-exchange chromatography on an SP-Sephadex C-25 column. Peptides were eluted with a salt gradient.
-
Gel Filtration Chromatography: The active fractions from the ion-exchange step were further purified by gel filtration chromatography on a Sephadex G-50 column to separate peptides based on their size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved through a series of RP-HPLC steps using different column chemistries (C18, diphenyl, and C8) and acetonitrile (B52724) gradients in the presence of trifluoroacetic acid.
Rat Platelet cAMP Bioassay
This bioassay was the cornerstone of the discovery, allowing for the detection of adrenomedullin's biological activity in the various fractions generated during purification.
-
Preparation of Platelets: Blood was collected from Wistar rats, and platelet-rich plasma was obtained by centrifugation. The platelets were then washed and resuspended in a buffer.
-
Assay Procedure: Aliquots of the peptide fractions were incubated with the washed platelets in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: The reaction was stopped, and the intracellular cAMP concentration was measured using a specific radioimmunoassay for cAMP. A significant increase in cAMP levels compared to control indicated the presence of the bioactive peptide.
Radioimmunoassay (RIA) for Adrenomedullin
Following the purification and sequencing of adrenomedullin, a specific and sensitive RIA was developed to quantify its levels in biological samples.
-
Antiserum Production: Synthetic human adrenomedullin was conjugated to a carrier protein and used to immunize rabbits to generate polyclonal antibodies.
-
Radiolabeling: Synthetic adrenomedullin was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.
-
Assay Principle: The RIA is based on the principle of competitive binding. A constant amount of antiserum and ¹²⁵I-labeled adrenomedullin is incubated with either standard solutions of unlabeled adrenomedullin or unknown samples. The unlabeled adrenomedullin in the standards or samples competes with the radiolabeled adrenomedullin for binding to the limited number of antibody sites.
-
Separation and Detection: After incubation, the antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody). The radioactivity in the bound fraction was then measured using a gamma counter. The concentration of adrenomedullin in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled tracer with a standard curve.
Quantitative Data from Early Studies
The initial studies on adrenomedullin provided valuable quantitative data on its concentration in various tissues and its biological potency.
| Parameter | Value | Reference |
| Tissue Concentrations | ||
| Immunoreactive Adrenomedullin in Human Adrenal Gland | 12.6 ± 1.0 pmol/g wet weight | [1] |
| Immunoreactive Adrenomedullin in Human Pheochromocytoma | 4.5 ± 1.5 pmol/g wet weight | [1] |
| Plasma Concentrations | ||
| Plasma Adrenomedullin in Healthy Subjects | 13.7 ± 6.1 pg/mL | [4] |
| Plasma Adrenomedullin in Patients with Pheochromocytoma | 37.9 ± 6.0 pg/mL | [4] |
| Plasma Adrenomedullin in Patients with Essential Hypertension | 22.5 ± 9.1 pg/mL | [4] |
| Radioimmunoassay Performance | ||
| RIA Detection Limit | 0.1 fmol/tube | [5] |
| RIA 50% Inhibition of Binding (IC₅₀) | 1.2 fmol/tube | [5] |
Adrenomedullin Signaling Pathway
Adrenomedullin exerts its biological effects by binding to a specific receptor complex, which then activates intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
The adrenomedullin receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. The association of CLR with different RAMPs confers ligand specificity.
Conclusion
The discovery of adrenomedullin in 1993 was a landmark achievement in cardiovascular research. The meticulous application of classic biochemical purification techniques, guided by a sensitive bioassay, led to the identification of a potent endogenous vasodilator with a wide range of physiological roles. The subsequent development of a radioimmunoassay and the elucidation of its signaling pathway have provided invaluable tools for researchers to explore the function of adrenomedullin in health and disease. This foundational work continues to inspire the development of novel therapeutic strategies targeting the adrenomedullin system for conditions such as hypertension, heart failure, and sepsis.
References
- 1. Adrenomedullin: a novel hypotensive peptide isolated from human pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Adrenomedullin(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
